ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a cyano group, a pyrrole ring, and a pyran ring
Preparation Methods
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the cyano group and the pyrrole ring. The final step involves the formation of the pyran ring and the esterification to yield the ethyl ester. Reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide .
Chemical Reactions Analysis
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with various molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole and pyran rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazoline Derivatives: These compounds have a pyrazoline ring and are known for their neuroprotective and anti-inflammatory effects.
The uniqueness of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-25-21(24)18-13(2)28-20(23-8-4-5-9-23)15(11-22)19(18)14-6-7-16-17(10-14)27-12-26-16/h4-10,19H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRWAQFTYSCTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCO3)C#N)N4C=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.